molecular formula C13H20BrNO B14001129 4-Hydroxy-1,1-dimethyl-3-phenylpiperidin-1-ium bromide CAS No. 7468-75-9

4-Hydroxy-1,1-dimethyl-3-phenylpiperidin-1-ium bromide

Cat. No.: B14001129
CAS No.: 7468-75-9
M. Wt: 286.21 g/mol
InChI Key: XQBCUROUYTUHMU-UHFFFAOYSA-M
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Description

1,1-Dimethyl-3-phenyl-3,4,5,6-tetrahydro-2h-pyridin-4-ol is a chemical compound with a unique structure that includes a tetrahydropyridine ring substituted with a phenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-3-phenyl-3,4,5,6-tetrahydro-2h-pyridin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted ketone with a suitable amine in the presence of a reducing agent. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include additional purification steps to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-3-phenyl-3,4,5,6-tetrahydro-2h-pyridin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: The phenyl group or the hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohols or amines.

Scientific Research Applications

1,1-Dimethyl-3-phenyl-3,4,5,6-tetrahydro-2h-pyridin-4-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Industry: Used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 1,1-Dimethyl-3-phenyl-3,4,5,6-tetrahydro-2h-pyridin-4-ol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A similar compound with a pyrimidinone ring instead of a pyridine ring.

    1,3-Dimethyl-2-imidazolidinone: Another related compound with an imidazolidinone ring.

Uniqueness

1,1-Dimethyl-3-phenyl-3,4,5,6-tetrahydro-2h-pyridin-4-ol is unique due to its specific substitution pattern and the presence of both phenyl and hydroxyl groups. This combination of features gives it distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

7468-75-9

Molecular Formula

C13H20BrNO

Molecular Weight

286.21 g/mol

IUPAC Name

1,1-dimethyl-3-phenylpiperidin-1-ium-4-ol;bromide

InChI

InChI=1S/C13H20NO.BrH/c1-14(2)9-8-13(15)12(10-14)11-6-4-3-5-7-11;/h3-7,12-13,15H,8-10H2,1-2H3;1H/q+1;/p-1

InChI Key

XQBCUROUYTUHMU-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCC(C(C1)C2=CC=CC=C2)O)C.[Br-]

Origin of Product

United States

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